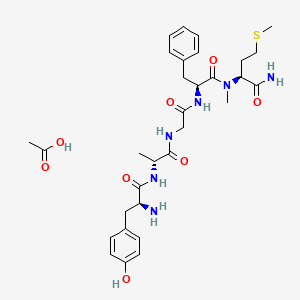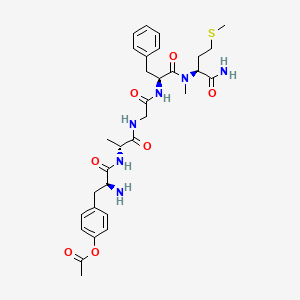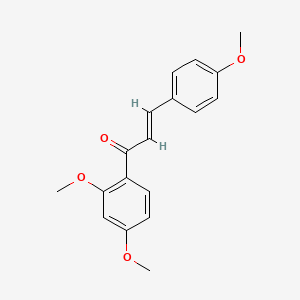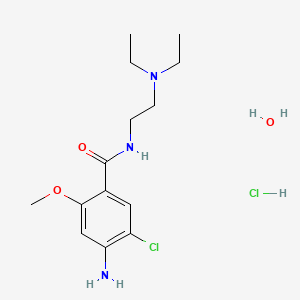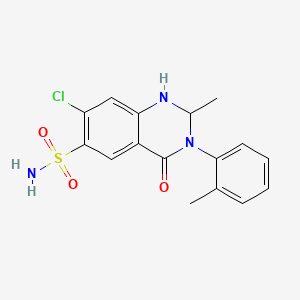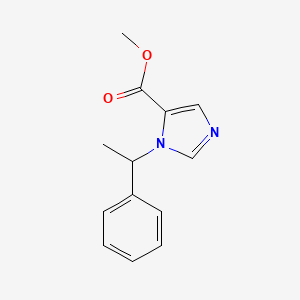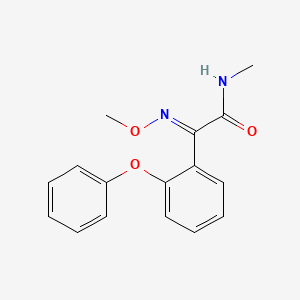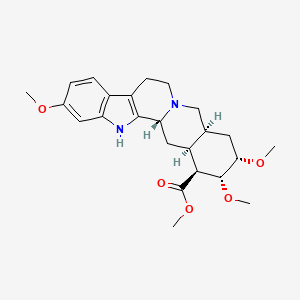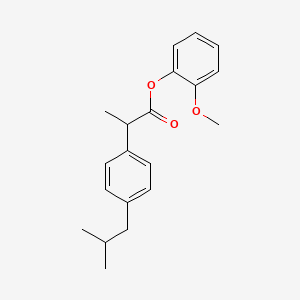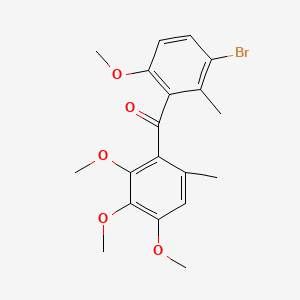
米福巴特
描述
米福巴特,也称为 SR-202,是过氧化物酶体增殖物激活受体 γ (PPARγ) 的强效特异性拮抗剂。该化合物以其抗肥胖和抗糖尿病作用而闻名。 它选择性抑制噻唑烷二酮诱导的 PPARγ 转录活性,而不影响 PPARα、PPARβ 或法尼醇 X 受体的基础或配体刺激的转录活性 .
科学研究应用
米福巴特具有广泛的科学研究应用,包括:
化学: 用作研究工具来研究 PPARγ 的抑制及其对各种生化途径的影响。
生物学: 研究其在脂肪细胞分化和脂肪沉积中的作用。
医学: 探索其在治疗肥胖症和 2 型糖尿病中的潜在治疗效果。
工业: 用于开发抗肥胖和抗糖尿病药物.
作用机制
米福巴特通过选择性抑制 PPARγ 的转录活性发挥其作用。它阻断辅激活剂类固醇受体辅激活因子-1 的募集,从而阻止 PPARγ 靶基因的激活。这种抑制导致脂肪细胞分化和脂肪沉积减少。 该化合物还改善胰岛素敏感性并具有抗炎作用 .
类似化合物:
曲格列酮: 一种激活 PPARγ 的噻唑烷二酮,但由于安全问题已从市场上撤回。
罗格列酮: 另一种激活 PPARγ 的噻唑烷二酮,用于治疗 2 型糖尿病。
吡格列酮: 一种激活 PPARγ 的噻唑烷二酮,以其抗糖尿病作用而著称。
米福巴特的独特性: 米福巴特独特之处在于它选择性抑制 PPARγ,而不影响其他 PPAR 亚型或法尼醇 X 受体。这种选择性降低了与非特异性 PPAR 调节相关的副作用风险。 此外,米福巴特在临床前研究中显示出有希望的抗肥胖和抗糖尿病作用 .
生化分析
Biochemical Properties
Mifobate interacts with PPARγ, a key regulator of lipid metabolism and glucose homeostasis . By antagonizing PPARγ, Mifobate can inhibit the differentiation and growth of adipocytes, cells specialized in storing energy as fat . This interaction with PPARγ is selective and does not affect other PPAR subtypes or FXR .
Cellular Effects
Mifobate has significant effects on various types of cells and cellular processes. It inhibits PPARγ-dependent adipocyte differentiation and growth both in vitro and in vivo . By antagonizing PPARγ, Mifobate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mifobate exerts its effects at the molecular level primarily through its interaction with PPARγ . It selectively inhibits the transcriptional activity of PPARγ induced by TZD . This inhibition can lead to changes in gene expression, particularly genes involved in lipid metabolism and glucose homeostasis .
Dosage Effects in Animal Models
In animal models, specifically ob/ob mice, Mifobate administered at a dosage of 400 mg/kg for 20 days has been shown to increase insulin sensitivity . Information on the effects of Mifobate at different dosages and any potential toxic or adverse effects at high doses is not currently available.
Metabolic Pathways
Mifobate is involved in the PPARγ pathway, a critical regulator of lipid metabolism and glucose homeostasis . Detailed information on the specific metabolic pathways that Mifobate is involved in, including any enzymes or cofactors that it interacts with, is not currently available.
准备方法
合成路线和反应条件: 米福巴特可以通过多步过程合成,该过程涉及在受控条件下特定前体的反应。详细的合成路线通常涉及使用有机溶剂和试剂来实现所需的化学结构。 确切的合成路线和反应条件是专有的,可能因制造商而异 .
工业生产方法: 米福巴特的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以保持一致性和符合监管标准。 该化合物通常以固体形式生产,并在特定条件下储存以保持其稳定性 .
化学反应分析
反应类型: 米福巴特会经历各种化学反应,包括:
氧化: 米福巴特可以在特定条件下氧化以形成氧化衍生物。
还原: 该化合物可以还原以产生具有不同化学性质的还原形式。
取代: 米福巴特可以参与取代反应,其中特定官能团被其他官能团取代。
常见试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可以产生米福巴特的还原形式 .
相似化合物的比较
Troglitazone: A thiazolidinedione that activates PPARγ but has been withdrawn from the market due to safety concerns.
Rosiglitazone: Another thiazolidinedione that activates PPARγ and is used to treat type 2 diabetes.
Pioglitazone: A thiazolidinedione that activates PPARγ and is used for its antidiabetic effects.
Uniqueness of Mifobate: Mifobate is unique in its selective inhibition of PPARγ without affecting other PPAR subtypes or the farnesoid X receptor. This selectivity reduces the risk of side effects associated with non-specific PPAR modulation. Additionally, Mifobate has shown promising antiobesity and antidiabetic effects in preclinical studies .
属性
IUPAC Name |
[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO7P2/c1-15-20(13,16-2)11(19-21(14,17-3)18-4)9-5-7-10(12)8-6-9/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHUQHAPWMNBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045741 | |
| Record name | Mifobate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76541-72-5 | |
| Record name | Mifobate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mifobate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mifobate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIFOBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKA4OVV12E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


